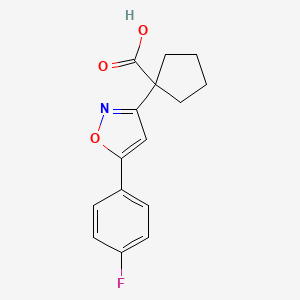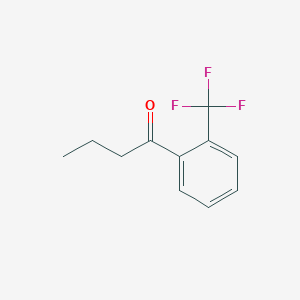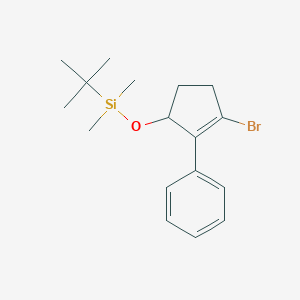
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone is an organic compound that features a cyclopent-2-enone core with a benzyloxy and a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Baylis-Hillman reaction, which is a coupling of an activated alkene derivative with an aldehyde catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions typically involve the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy or hydroxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes or binding to receptor sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone include other cyclopent-2-enone derivatives and benzyloxy-substituted enones. Examples include:
- This compound
- 2-(2-(Methoxy)-1-hydroxyethyl)cyclopent-2-enone
- 2-(2-(Ethoxy)-1-hydroxyethyl)cyclopent-2-enone .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and hydroxyethyl substituents allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-(1-hydroxy-2-phenylmethoxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c15-13-8-4-7-12(13)14(16)10-17-9-11-5-2-1-3-6-11/h1-3,5-7,14,16H,4,8-10H2 |
Clé InChI |
UCMHMFQVPDSGQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1)C(COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
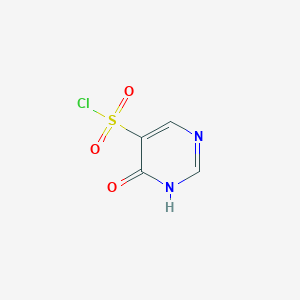
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

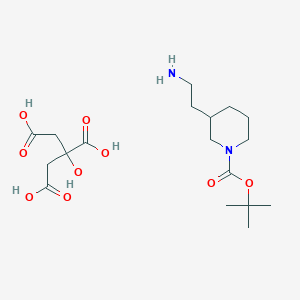
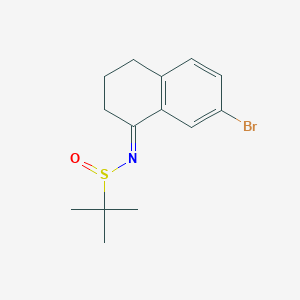
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
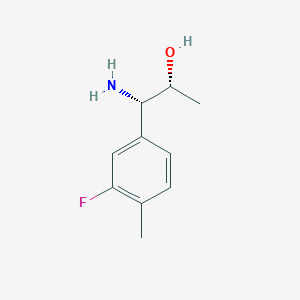
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
